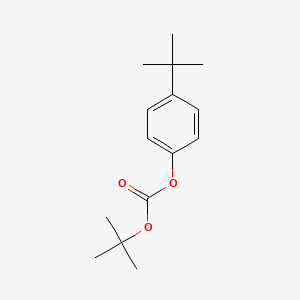![molecular formula C13H13NO3S2 B14251956 Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- CAS No. 185243-98-5](/img/structure/B14251956.png)
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- is a chemical compound with the molecular formula C14H15NO3S2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a complex substituent containing a 4-methylphenyl group, a sulfonyl group, and a 3-thienylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfonyl Chloride Intermediate: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl chloride intermediate.
Thienylmethylation: The sulfonyl chloride intermediate is then reacted with 3-thienylmethylamine to introduce the thienylmethyl group.
Formylation: Finally, the formylation step involves the reaction of the thienylmethylated intermediate with formamide under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide, N-[(4-methylphenyl)sulfonylmethyl]-: This compound is similar but lacks the thienylmethyl group.
Formamide, N-[[(4-methylphenyl)sulfonyl]-2-thienylmethyl]-: This compound has a similar structure but with a different position of the thienyl group.
Uniqueness
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- is unique due to the presence of both the 4-methylphenyl and 3-thienylmethyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
185243-98-5 |
|---|---|
Formule moléculaire |
C13H13NO3S2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)sulfonyl-thiophen-3-ylmethyl]formamide |
InChI |
InChI=1S/C13H13NO3S2/c1-10-2-4-12(5-3-10)19(16,17)13(14-9-15)11-6-7-18-8-11/h2-9,13H,1H3,(H,14,15) |
Clé InChI |
COPXGHRIQDWPJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CSC=C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


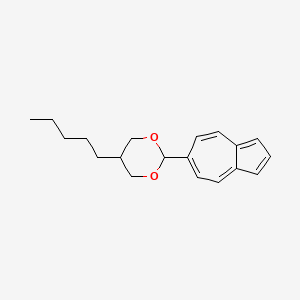
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
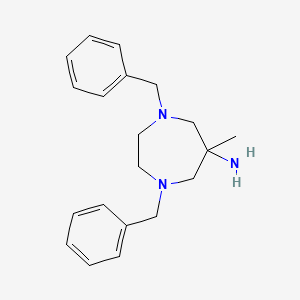
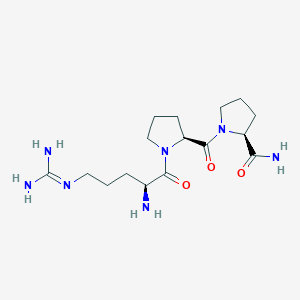
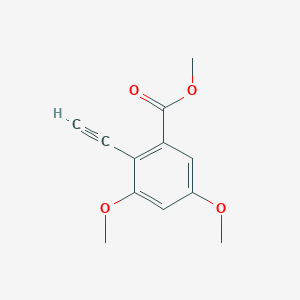
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
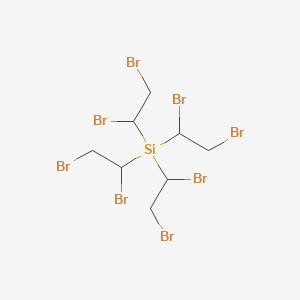
![7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14251910.png)
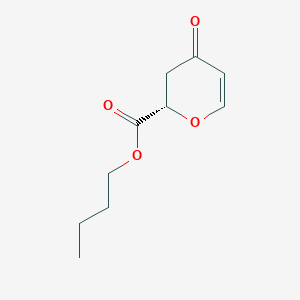
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
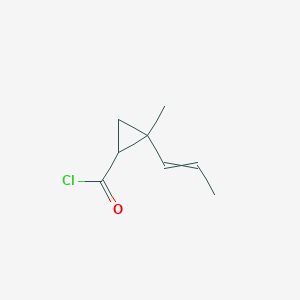
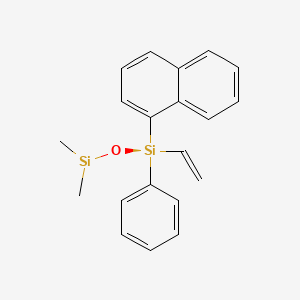
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)
